4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid
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Description
The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a benzoic acid moiety, an aminomethyl group, and a chromene structure with additional bromo and carbamoyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene structure, followed by the introduction of the bromo and carbamoyl groups. The aminomethyl group could then be attached to the benzoic acid moiety, and the two parts of the molecule could be combined in a final step .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The chromene structure would likely contribute to the rigidity of the molecule, while the benzoic acid and aminomethyl groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The bromo groups could potentially be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and the potential for hydrogen bonding could make it soluble in polar solvents . The large size and complexity of the molecule could also influence its melting and boiling points .Safety and Hazards
Properties
IUPAC Name |
4-[[(6,8-dibromo-3-carbamoylchromen-2-ylidene)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O4/c19-12-5-11-6-13(16(21)23)17(26-15(11)14(20)7-12)22-8-9-1-3-10(4-2-9)18(24)25/h1-7H,8H2,(H2,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHWSXEDZUMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C2C(=CC3=CC(=CC(=C3O2)Br)Br)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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